molecular formula C25H30O5 B12332474 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one

Cat. No.: B12332474
M. Wt: 410.5 g/mol
InChI Key: UXJFHDPNKWWFOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one typically involves several steps, starting from simpler precursors. One common approach involves the use of flavonoid precursors, which undergo a series of reactions including hydroxylation, methylation, and prenylation . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activities. Its prenyl group, in particular, enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C25H30O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,17-18,20-21,23-24,26-27H,10H2,1-4H3

InChI Key

UXJFHDPNKWWFOP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C(C2C(C3C1OC(C=C3)(C)C)OC=C(C2=O)C4=CC=C(C=C4)O)O)C

Origin of Product

United States

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